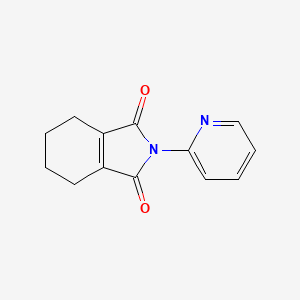
9-Methyl-10-anthryloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-10-anthryloxirane: is an organic compound with the molecular formula C₁₇H₁₄O . It is a derivative of anthracene, where the 9th position is substituted with a methyl group and the 10th position is substituted with an oxirane ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and photochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-anthryloxirane typically involves the reaction of 9-methyl-10-anthracenol with an epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the anthracenol to the corresponding oxirane. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: 9-Methyl-10-anthryloxirane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized anthracene derivatives.
Reduction: 9-Methyl-10-anthracenediol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 9-Methyl-10-anthryloxirane is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of photophysical properties and the development of new materials for organic electronics.
Biology and Medicine: The compound has been studied for its potential interactions with DNA and proteins. Its ability to form covalent bonds with nucleophiles makes it a useful tool in biochemical research.
Industry: In the industrial sector, this compound is explored for its applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
類似化合物との比較
Similar Compounds:
9-Methyl-anthracene: Lacks the oxirane ring, making it less reactive towards nucleophiles.
10-Methyl-anthracene: Similar structure but with the methyl group at the 10th position.
9,10-Dimethylanthracene: Contains two methyl groups at the 9th and 10th positions, altering its photophysical properties.
Uniqueness: 9-Methyl-10-anthryloxirane is unique due to the presence of both a methyl group and an oxirane ring. This combination imparts distinct reactivity and photophysical properties, making it valuable for specific applications in materials science and photochemistry.
特性
| 66842-42-0 | |
分子式 |
C17H14O |
分子量 |
234.29 g/mol |
IUPAC名 |
2-(10-methylanthracen-9-yl)oxirane |
InChI |
InChI=1S/C17H14O/c1-11-12-6-2-4-8-14(12)17(16-10-18-16)15-9-5-3-7-13(11)15/h2-9,16H,10H2,1H3 |
InChIキー |
UUVMDMQWVGMBQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


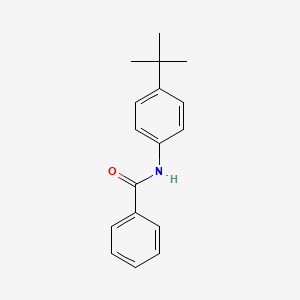
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)
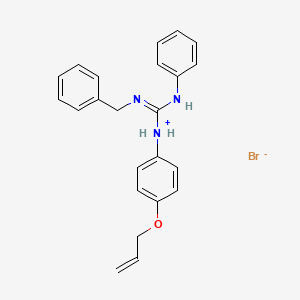

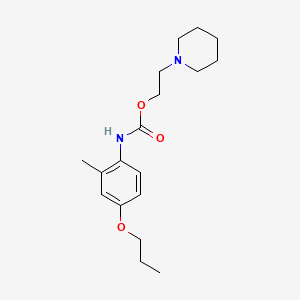
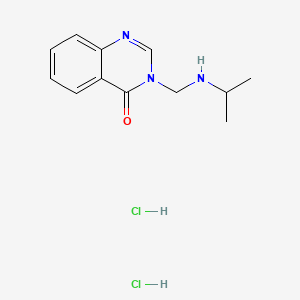
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
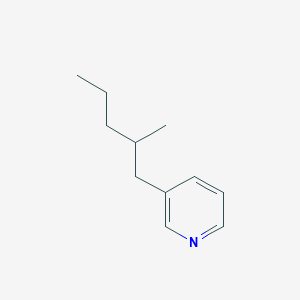

![1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride](/img/structure/B13764443.png)
